

Methyl 2-bromotetradecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-bromotetradecanoate**

Cat. No.: **B018100**

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromotetradecanoate is a halogenated fatty acid ester that has garnered attention in the scientific community for its potential as a tool in metabolic research, particularly in the study of fatty acid oxidation. Its structure, featuring a bromine atom at the alpha-position to the carbonyl group, makes it a valuable molecular probe for investigating the enzymes and pathways involved in lipid metabolism. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of **methyl 2-bromotetradecanoate**, with a focus on its role as an inhibitor of fatty acid oxidation.

Chemical and Physical Properties

Methyl 2-bromotetradecanoate is a derivative of tetradecanoic acid (myristic acid). Key identifiers and physical properties are summarized in the table below.

Property	Value
CAS Number	16631-25-7
Molecular Formula	C ₁₅ H ₂₉ BrO ₂
Molecular Weight	321.29 g/mol
Boiling Point	149 °C at 0.9998 Torr[1]
Density	1.095 g/cm ³ [2]
Appearance	Yellow Oil[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate[1]

Synthesis of Methyl 2-bromotetradecanoate

The synthesis of **methyl 2-bromotetradecanoate** is typically achieved through a two-step process involving the α -bromination of tetradecanoic acid followed by esterification.

Step 1: α -Bromination of Tetradecanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the halogenation of carboxylic acids at the alpha-carbon. The reaction is initiated with a catalytic amount of phosphorus tribromide (PBr₃) and an excess of bromine (Br₂).

Detailed Experimental Protocol:

- Materials: Tetradecanoic acid, phosphorus tribromide (catalytic amount), bromine, and an inert solvent (e.g., carbon tetrachloride).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve tetradecanoic acid in the inert solvent.
 - Add a catalytic amount of phosphorus tribromide.

- Slowly add bromine to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.
- After the addition is complete, heat the mixture to reflux until the evolution of hydrogen bromide gas ceases.
- Cool the reaction mixture and carefully quench any remaining bromine with a reducing agent (e.g., sodium bisulfite solution).
- The resulting 2-bromotetradecanoyl bromide is then hydrolyzed by the addition of water to yield 2-bromotetradecanoic acid.
- The crude 2-bromotetradecanoic acid can be purified by recrystallization or column chromatography.

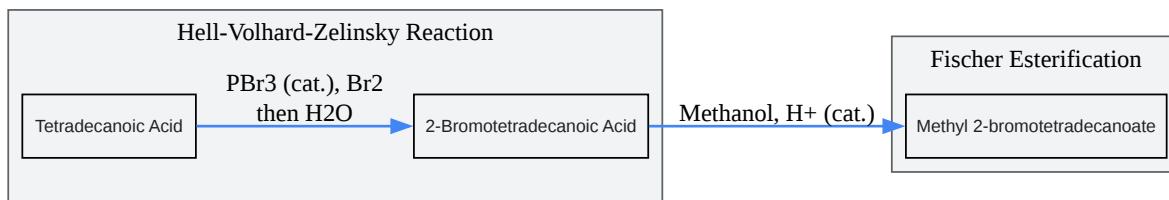
Step 2: Fischer Esterification of 2-Bromotetradecanoic Acid

The purified 2-bromotetradecanoic acid is then esterified to its methyl ester using methanol in the presence of an acid catalyst.

Detailed Experimental Protocol:

- Materials: 2-bromotetradecanoic acid, methanol (in excess), and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- Procedure:
 - Dissolve 2-bromotetradecanoic acid in a large excess of methanol in a round-bottom flask.
 - Add a catalytic amount of the strong acid.
 - Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
 - After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

- Remove the excess methanol under reduced pressure.
- Extract the **methyl 2-bromotetradecanoate** with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the **methyl 2-bromotetradecanoate** by vacuum distillation or column chromatography.



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Synthesis workflow for **methyl 2-bromotetradecanoate**.

Spectroscopic Data

While specific experimental spectra for **methyl 2-bromotetradecanoate** are not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Triplet around 0.9 ppm (terminal CH₃) -Multiplets between 1.2-1.8 ppm (-(CH₂)₁₀-) -Multiplet around 2.0-2.2 ppm (-CH₂-CH(Br)-) -Triplet around 4.2-4.4 ppm (-CH(Br)-) - Singlet around 3.7 ppm (-OCH₃)
¹³ C NMR	<ul style="list-style-type: none">- Peak around 14 ppm (terminal CH₃) - Series of peaks between 22-35 ppm (-(CH₂)₁₀-) - Peak around 45-50 ppm (-CH(Br)-) - Peak around 52 ppm (-OCH₃) - Peak around 170 ppm (C=O)
IR Spectroscopy	<ul style="list-style-type: none">- Strong C=O stretch around 1740 cm⁻¹ - C-O stretch around 1200-1250 cm⁻¹ - C-Br stretch around 500-600 cm⁻¹ - C-H stretches (aliphatic) around 2850-2960 cm⁻¹
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peaks (M⁺ and M+2⁺) with characteristic isotopic pattern for bromine.Predicted m/z for [M+H]⁺ is 321.14238.[3]

Biological Activity: Inhibition of Fatty Acid Oxidation

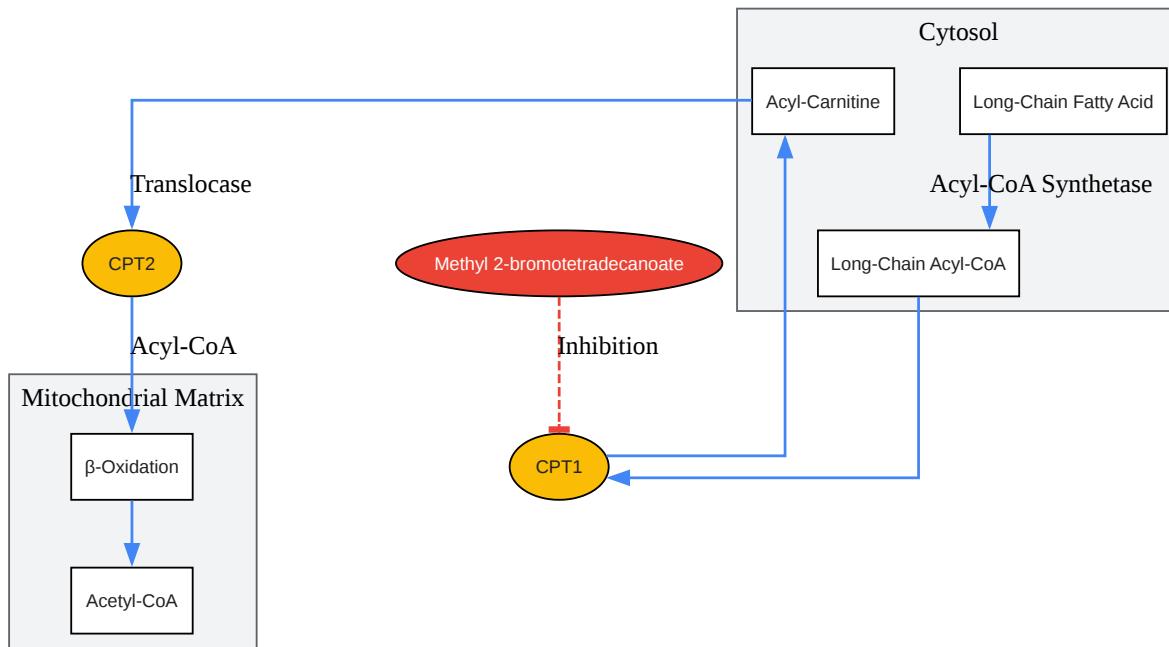
Methyl 2-bromotetradecanoate and related 2-bromo fatty acids are known to be inhibitors of mitochondrial fatty acid β -oxidation. This metabolic pathway is a crucial source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.

Mechanism of Action

The primary target of 2-bromo fatty acid derivatives is believed to be Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix, where β -oxidation occurs. By inhibiting CPT1, **methyl 2-bromotetradecanoate** prevents the entry of long-chain fatty acids into the mitochondria, thereby blocking their subsequent oxidation.

Some studies on related compounds, such as 2-bromooctanoate, have also shown inhibition of 3-ketothiolase, an enzyme involved in the final step of the β -oxidation spiral. It is plausible that

methyl 2-bromotetradecanoate could exhibit a similar inhibitory profile.



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Inhibition of fatty acid oxidation by **methyl 2-bromotetradecanoate**.

Quantitative Biological Data

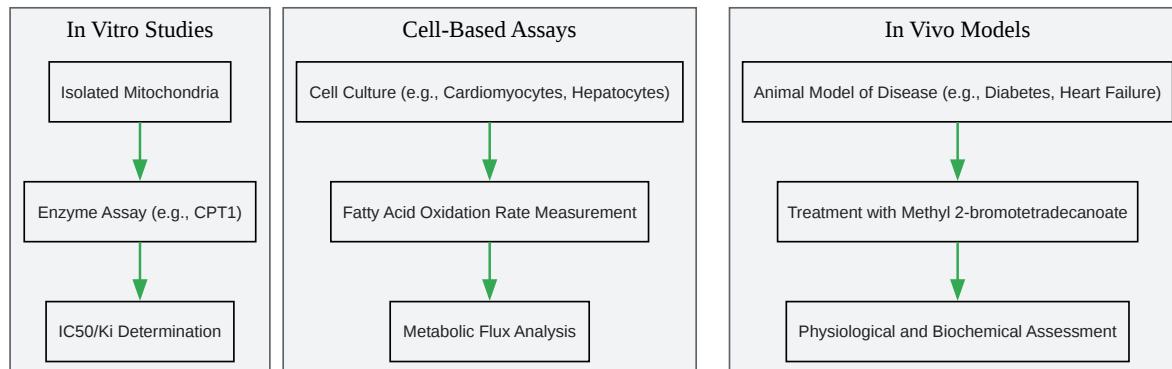
While specific IC_{50} or K_i values for the inhibition of CPT1 by **methyl 2-bromotetradecanoate** are not readily available in the literature, studies on analogous compounds provide an indication of the potential potency. For instance, incubation of rat liver mitochondria with 10 μ M DL-2-bromooctanoate leads to complete and irreversible inactivation of 3-ketothiolase I.^[4] It is anticipated that **methyl 2-bromotetradecanoate** would exhibit inhibitory activity in a similar micromolar range.

Parameter	Compound	Target	Value	Reference
Concentration for complete inactivation	DL-2-bromoctanoate	3-Ketothiolase I	10 μ M	[4]
IC ₅₀ (predicted)	Methyl 2-bromotetradecanoate	CPT1	Micromolar range	-

Applications in Research

The ability of **methyl 2-bromotetradecanoate** to inhibit fatty acid oxidation makes it a valuable tool for researchers in several fields:

- Metabolic Research: To investigate the role of fatty acid oxidation in various physiological and pathological states, such as diabetes, obesity, and metabolic syndrome.
- Cardiovascular Research: To study the metabolic remodeling that occurs in heart failure and ischemia, where a shift from fatty acid to glucose metabolism is observed.
- Oncology: To explore the dependence of cancer cells on fatty acid oxidation for their growth and proliferation.
- Drug Development: As a lead compound or a pharmacological tool to validate CPT1 as a therapeutic target for metabolic diseases.



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Workflow for studying FAO inhibitors.

Conclusion

Methyl 2-bromotetradecanoate serves as a potent research tool for the scientific community, enabling the targeted inhibition of fatty acid oxidation. Its synthesis is achievable through established organic chemistry reactions, and its mechanism of action is primarily directed at the key regulatory enzyme CPT1. While further studies are needed to fully characterize its inhibitory constants and off-target effects, this compound holds significant promise for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies for a range of metabolic diseases. Researchers and drug development professionals will find **methyl 2-bromotetradecanoate** to be a valuable addition to their molecular toolbox for probing the intricate network of metabolic pathways.

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